molecular formula C9H12 B1474414 1,2,4-Trimethylbenzene-D12 CAS No. 350818-61-0

1,2,4-Trimethylbenzene-D12

Cat. No.: B1474414
CAS No.: 350818-61-0
M. Wt: 132.26 g/mol
InChI Key: GWHJZXXIDMPWGX-ZPMNDIOMSA-N
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Description

1,2,4-Trimethylbenzene-D12 is a deuterated analog of 1,2,4-trimethylbenzene (CAS 95-63-6), where 12 hydrogen atoms are replaced with deuterium (D). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and metabolic tracing due to reduced signal interference from protons . While the non-deuterated form (C₉H₁₂, MW 120.19 g/mol) is widely used as a solvent and chemical intermediate, the deuterated variant (C₆D₃(CH₃)₃, approximate MW 132.19 g/mol) serves specialized roles in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylbenzene-D12 can be synthesized through the deuteration of 1,2,4-trimethylbenzene. This process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves the large-scale deuteration of 1,2,4-trimethylbenzene using deuterium gas in the presence of a suitable catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylbenzene-D12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,3,5-trimethylbenzoquinone using oxidizing agents such as phthaloyl peroxide.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where one of the methyl groups is replaced by another substituent.

    Reduction: It can be reduced to form 1,2,4-trimethylcyclohexane using reducing agents like hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Phthaloyl peroxide under solvent-free conditions.

    Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Major Products Formed:

    Oxidation: 2,3,5-Trimethylbenzoquinone.

    Substitution: Various substituted 1,2,4-trimethylbenzene derivatives.

    Reduction: 1,2,4-Trimethylcyclohexane.

Scientific Research Applications

Scientific Research Applications

A. Liquid Scintillator in Particle Physics

1,2,4-Trimethylbenzene-D12 is utilized as a liquid scintillator in particle physics experiments. It is often mixed with mineral oil to enhance its scintillation properties. This application is crucial for detecting and measuring ionizing radiation in experiments such as the NOνA (NuMI Off-Axis Electron Neutrino Appearance) experiment and Borexino, which are aimed at understanding neutrino properties and interactions .

B. Environmental Monitoring

The compound serves as a marker for environmental monitoring studies. Its presence in air and water samples can indicate contamination from industrial activities or vehicle emissions. Researchers use this compound to trace sources of pollution and assess the impact of aromatic hydrocarbons on ecosystems .

Industrial Applications

A. Chemical Intermediate

This compound acts as an intermediate in the synthesis of various chemicals. It is primarily used to produce trimellitic anhydride, which is a precursor for high-performance polymers . These polymers find applications in coatings, adhesives, and plastics.

B. Solvent in Industrial Processes

The compound is employed as a solvent in various industrial processes due to its effective solvating properties. It is commonly found in formulations for paints, coatings, and cleaning agents . Its ability to dissolve a wide range of substances makes it valuable in manufacturing settings.

Toxicological Studies and Safety Considerations

Research indicates that exposure to 1,2,4-trimethylbenzene can have adverse health effects. Toxicological studies have shown that it may affect the nervous system and reproductive health when inhaled or absorbed through the skin . Therefore, safety measures are essential when handling this compound in laboratory and industrial environments.

Case Study 1: Use in Particle Physics Experiments

In the NOνA experiment, this compound was used as part of the detection system for neutrinos. The scintillation light produced by the compound allowed researchers to measure neutrino interactions with high precision.

Case Study 2: Environmental Pollution Tracking

A study conducted on air quality monitoring utilized this compound as a tracer for assessing pollution levels around industrial sites. The findings helped identify specific sources of contamination and informed regulatory actions to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylbenzene-D12 involves its interaction with molecular targets and pathways in various chemical and biological systems. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In substitution reactions, it participates in electrophilic aromatic substitution mechanisms where an electrophile replaces one of the methyl groups. In reduction reactions, it accepts hydrogen atoms to form reduced products.

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated aromatic compounds are distinguished by the number and position of deuterium substitutions. Key comparisons include:

Table 1: Structural and Isotopic Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Substitution
1,2,4-Trimethylbenzene-D12 Not explicitly provided C₆D₃(CH₃)₃ ~132.19 12 D atoms at ring positions
1,2,3,5-Tetramethylbenzene-d14 1219795-11-5 C₆D₂(CD₃)₄ 148.30 14 D atoms (2 on ring, 12 on methyl groups)
1,3,5-Trimethylbenzene (non-deuterated) 108-67-8 C₉H₁₂ 120.19 None
1,2,4,5-Tetramethylbenzene-3,6-d2 1859-01-4 C₆D₂(CH₃)₄ 136.22 2 D atoms on aromatic ring

Key Observations :

  • Deuterated analogs exhibit higher molecular weights proportional to the number of substituted D atoms.
  • Substitution patterns influence applications; for example, this compound is optimized for proton decoupling in NMR, while tetramethylbenzene-d14 is used in high-precision isotopic labeling .

Physicochemical Properties

Deuteration minimally alters boiling/melting points but significantly affects vibrational spectra and solubility in deuterated solvents:

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility in D₂O Log P (Octanol-Water)
This compound ~175–180* Insoluble ~3.5*
1,2,3,5-Tetramethylbenzene-d14 196–198 Insoluble ~4.1
1,3,5-Trimethylbenzene 164–166 Insoluble 3.8

*Estimated based on non-deuterated analogs .

Research Findings :

  • The Texas Commission on Environmental Quality (TCEQ) reports that non-deuterated trimethylbenzenes exhibit moderate volatility (vapor pressure ~1–2 mmHg at 25°C) and low water solubility, consistent with deuterated forms .
  • Deuterated compounds show negligible differences in hydrophobicity (Log P) but improved stability in oxidative environments due to stronger C-D bonds .

Table 3: Functional Comparisons

Compound Primary Applications Key Advantages
This compound NMR solvent, isotopic tracer in metabolism studies High isotopic purity (>98 atom% D), minimal proton background
1,2,3,5-Tetramethylbenzene-d14 Internal standard for GC-MS, deuterated polymer synthesis Enhanced thermal stability
1,3,5-Trimethylbenzene Industrial solvent, precursor to resins Low cost, high availability

Notable Studies:

  • The U.S. EPA Integrated Risk Information System (IRIS) highlights the non-deuterated 1,2,4-trimethylbenzene’s low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats), suggesting deuterated forms may share similar safety profiles .
  • CymitQuimica emphasizes the role of deuterated trimethylbenzenes in elucidating reaction mechanisms via kinetic isotope effects .

Biological Activity

1,2,4-Trimethylbenzene-D12 (TMB-D12) is a deuterated form of 1,2,4-trimethylbenzene (TMB), which is an aromatic hydrocarbon commonly found in various industrial applications. Understanding the biological activity of TMB-D12 is essential for assessing its potential health impacts and environmental effects. This article reviews the existing literature on the biological activity of TMB-D12, focusing on its toxicological profiles, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C10H12D12, indicating that it contains twelve deuterium atoms replacing hydrogen atoms in the original TMB structure. This isotopic substitution can influence its biological behavior and metabolic pathways.

Acute Toxicity

Research indicates that exposure to 1,2,4-trimethylbenzene can lead to various acute effects. A study involving male Fischer-344 rats administered doses of TMB revealed significant findings:

  • Mortality Rates : High-dose groups (2.0 g/kg) exhibited a mortality rate of 100% by day three of treatment. In contrast, control groups showed no fatalities .
  • Histopathological Findings : Examination of organs revealed mottled thymus and liver surfaces in high-dose groups, suggesting severe systemic toxicity .

Behavioral Effects

Studies have shown that exposure to TMB can affect locomotor activity and cognitive functions:

  • Increased Locomotor Activity : Rats exposed to TMB demonstrated significantly increased spontaneous locomotor activity in open field tests .
  • Cognitive Impairment : Impaired passive avoidance behaviors were noted in treated groups compared to controls .

Metabolic Pathways

The metabolism of TMB-D12 involves several pathways that may differ from its non-deuterated counterpart. The primary metabolic processes include:

  • Oxidation : TMB undergoes oxidation primarily in the liver, forming various metabolites that can be detected in urine.
  • Excretion : Studies have indicated that urinary excretion rates of metabolites such as dimethylhippuric acid (DMHA) are significantly elevated following exposure to TMB .

Case Study 1: Human Exposure

A study comparing inhalation exposure to TMB alone versus exposure to white spirit (which contains TMB) found that:

  • Increased Blood Levels : Blood levels of TMB were markedly higher during exposure to white spirit compared to TMB alone.
  • CNS Symptoms : No significant central nervous system symptoms were reported during the study despite elevated exposure levels .

Case Study 2: Long-term Exposure in Animals

A long-term study assessed the carcinogenic potential of TMB in Sprague-Dawley rats:

  • Exposure Duration : Rats were exposed to doses of 800 mg/kg over 104 weeks.
  • Findings : No significant neurotoxicity was observed; however, notable changes in hematological parameters were recorded, including decreased red blood cell counts in high-exposure groups .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Biological EffectObservationsReference
Acute ToxicityHigh mortality at high doses
Behavioral ChangesIncreased locomotor activity
Cognitive ImpairmentImpaired passive avoidance
Metabolic AlterationsElevated DMHA excretion
Long-term EffectsHematological changes; no significant neurotoxicity

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2,4-Trimethylbenzene-D12 in laboratory environments?

  • Methodological Answer : Use EN 374-certified chemical-resistant gloves and respirators in poorly ventilated areas. Implement preventive skin protection (e.g., barrier creams) and ensure thorough handwashing post-handling. Environmental contamination must be minimized by using sealed containers and avoiding drainage systems . For repeated glove use, clean and ventilate gloves before reuse, and confirm chemical compatibility with manufacturers .

Q. How can researchers verify the isotopic purity of this compound?

  • Methodological Answer : Isotopic purity (e.g., 98 atom% deuterium) is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Compare deuterium integration ratios in NMR spectra against non-deuterated analogs. For HRMS, monitor the molecular ion cluster (e.g., [M+Dₙ]⁺) to assess isotopic enrichment .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection is preferred. Use stable isotope dilution analysis (SIDA) by spiking deuterated internal standards (e.g., Hydroquinone-D6) to correct for matrix effects and ionization variability. Calibrate with serial dilutions (e.g., 1.00 ng/mL) to ensure linearity .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?

  • Methodological Answer : Deuteration alters bond dissociation energies (C-D vs. C-H), affecting reaction kinetics. Design experiments to compare activation energies (Eₐ) of deuterated and non-deuterated compounds using Arrhenius plots. For example, in hydrogenation studies, monitor rate constants (k) under controlled temperatures to quantify KIEs .

Q. What strategies resolve spectral overlaps between this compound and its non-deuterated counterpart in complex mixtures?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) to isolate deuterium-specific fragment ions. For NMR, use ²H-decoupling or 2D heteronuclear correlation (HETCOR) experiments to distinguish deuterated signals. Cross-validate with chromatographic retention time shifts caused by isotopic mass differences .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of deuterated aromatics?

  • Methodological Answer : Discrepancies often arise from varying isotopic purity or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM procedures) and cross-reference data from authoritative databases like NIST Chemistry WebBook. For logP, use shake-flask partitioning with deuterated solvents to minimize solvent isotope effects .

Q. What methodologies ensure the stability of this compound under extreme experimental conditions (e.g., high temperature/pH)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40–80°C) or pH extremes. Monitor degradation via GC-MS or HPLC-UV, tracking deuterium loss or byproduct formation. Store samples in inert atmospheres (e.g., argon) at 0–6°C to prolong stability .

Properties

IUPAC Name

1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHJZXXIDMPWGX-ZPMNDIOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 2 liter four neck flask equipped with a thermometer and a hydrogen chloride gas trap, 500 ml of 1,2,4-trimethylbenzene and 150 ml of titanium tetrachloride were placed and 150 ml of 2-(1-hydroxyethyl) bicyclo [2.2.2] octane obtained in (1) above was dropped therein over 30 minutes with stirring at room temperature. The so obtained mixture was maintained at 30° C. in an ice-cold water bath and further stirred for 30 minutes. After the evolution of hydrogen chloride gas was stopped, the content of the flask was poured into 1 liter of ice-cold water to stop the reaction. The mixture was stirred well in the ice-cold water, and an organic layer produced therein was washed twice with 200 ml of 2N NaOH aqueous solution, followed by washing twice with 200 ml of water. The so treated organic layer was dried with anhydrous MgSO4 and distilled to obtain 180 g of a fraction having a boiling point of 150 to 160° C./2 mmHg. The analysis with NMR and MS resulted in a finding that the so obtained reaction product was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylphenyl)-ethane. Said reaction product was placed in a 1 liter autoclave, 20 g of 5% ruthenium/carbon catalyst and 300 ml of methylcyclohexane as the solvent were added and the resulting mixture was hydrogenated under the conditions of a hydrogen pressure of 80 kg/cm2G, a reaction temperature of 200° C. and a reaction time of 6 hours. The NMR analysis showed that the degree of hydrogenation was 99%. The so obtained reaction product was analyzed with NMR, IR and MS, resulting in a finding that it was 1-(2-bicyclo [2.2.2] octyl)-1-(trimethylcyclohexyl)-ethane. Further, the traction coefficient of the obtained reaction product was determined in a temperature range of 40° C. to 140° C. and the results are shown in FIG. 1. The graphs of 1H-NMR, 13C-NMR and MS of the reaction product are respectively shown in FIGS. 4 to 6.
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Synthesis routes and methods II

Procedure details

In this example, transalkylation was carried out for obtaining xylene from toluene and 1,2,4-trimethylbenzene using the zeolite C of this invention (silica/alumina mole ratio=34.1) and the zeolite A-1 as a comparison (silica/alumina mole ratio=32.8).
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Synthesis routes and methods III

Procedure details

An improved process for the manufacture of trimellitic acid anhydride having a 97 to 98% anhydride content and having a triethylene glycol color of 170 or less, in yields in the range of 89 to 90% and higher based on the total trimellitic acid produced by catalytic air oxidation of pseudocumene, including the steps of catalytic oxidation of pseudocumene in the presence of acetic acid in an oxidation zone wherein liquid-phase conditions are maintained and wherein the weight ratio of acetic acid to pseudocumene is in the range of about 0.5-5.0:1.0 and the catalyst comprises one or more heavy metal oxidation catalysts comprising zirconium, cobalt, and manganese to provide about 0.1 to about 0.4 weight percent total metals based on pseudocumene and a source of bromine and to provide a total of about 0.1 to about 0.3 weight percent total bromine based on pseudocumene, wherein the total weight ratio of bromine ions to total metal ions is about 0.5 to about 2.0, the zirconium content is about 1 to about 5%, and the manganese content is about 14 to about 60%, each metal by weight of the total metals and wherein the cobalt content is about 35 to about 80 weight percent, temperatures in the oxidation are in a range of about 220° F. to about 480° F., cooling the oxidation reaction effluent to crystallize trimellitic acid, separating and recovering crystallized trimellitic acid from the acetic acid solvent mother liquor, distilling from the acetic acid mother liquor to obtain a mixture of acetic acid and water for concentration of the acetic acid content to provide acetic acid solvent concentrate for recycle to the oxidation and to obtain a bottoms fraction containing high melting solids, heating the crystalline trimellitic acid to convert it to its anhydride and distilling the anhydride to obtain trimellitic acid anhydride product; the improvements comprising conducting the conversion continuously in two series staged dehydration zones with heat removal by evaporation from the liquid in each of the dehydration zones operated at temperatures in a range of about 400° to about 500° F. thereby converting trimellitic acid to its anhydride and evaporating acetic acid solvent, distilling the liquid crude trimellitic anhydride, condensing the vaporized overhead fraction to obtain trimellitic anhydride product, combining the vapor from the first dehydration zone and the acetic acid mother liquor as feed for distilling acetic acid and water mixture therefrom leaving the residue containing high melting solids, combining the residue and the bottom fraction from the distillation of the trimellitic anhydride containing catalyst metals, and continuously adding up to about 50 weight percent of the combined residue and bottom fraction containing high melting solids and catalyst metals to the first dehydration zone.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,4-Trimethylbenzene-D12
1,2,4-Trimethylbenzene-D12
1,2,4-Trimethylbenzene-D12
1,2,4-Trimethylbenzene-D12
1,2,4-Trimethylbenzene-D12
1,2,4-Trimethylbenzene-D12

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